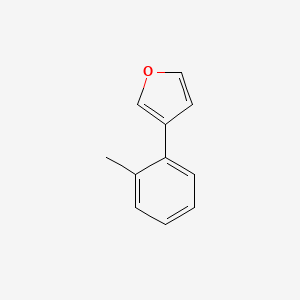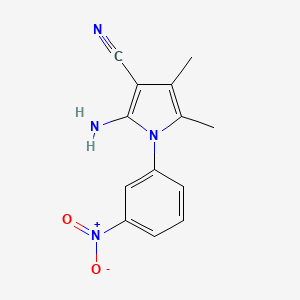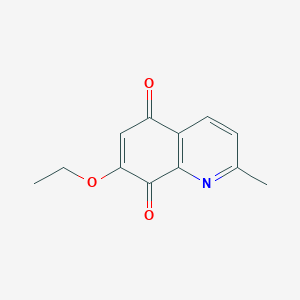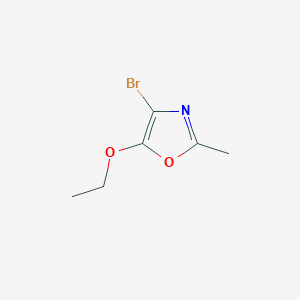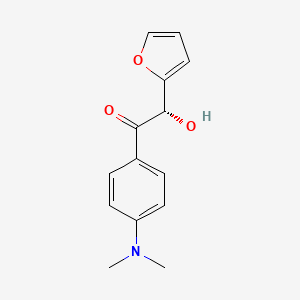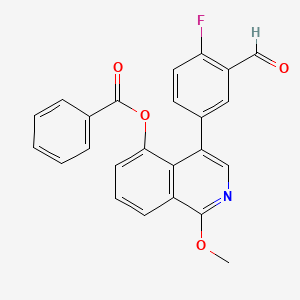
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a combination of fluoro, formyl, methoxy, isoquinolinyl, and benzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro and Formyl Groups: The fluoro and formyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using fluorinating agents like Selectfluor, while formylation can be done using Vilsmeier-Haack reaction.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Benzoate Ester Formation: The final step involves esterification, where the isoquinoline derivative reacts with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(4-Fluoro-3-carboxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Reduction: 4-(4-Fluoro-3-hydroxymethylphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Substitution: 4-(4-Methoxy-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate.
科学研究应用
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and formyl groups can enhance binding affinity and selectivity towards specific targets, while the isoquinoline core can facilitate interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-formylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and formyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
属性
CAS 编号 |
651030-65-8 |
|---|---|
分子式 |
C24H16FNO4 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
[4-(4-fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H16FNO4/c1-29-23-18-8-5-9-21(30-24(28)15-6-3-2-4-7-15)22(18)19(13-26-23)16-10-11-20(25)17(12-16)14-27/h2-14H,1H3 |
InChI 键 |
ZZVVXRYBTIRWDL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


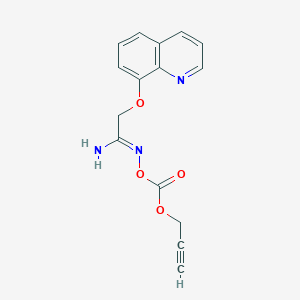
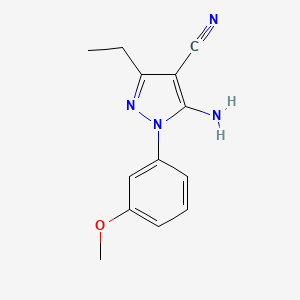
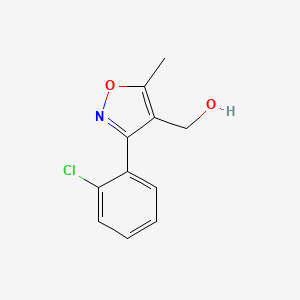
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
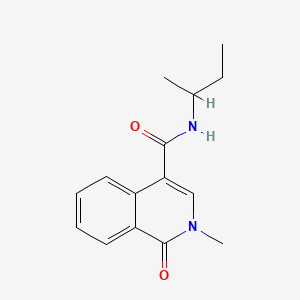

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
